1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate
Description
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a piperazine derivative with a 2-methoxyphenyl substituent at the 1-position of the piperazine ring and two methyl groups at the 2-position. The compound exists as a dihydrobromide salt with a hydrate crystal structure, which enhances its solubility and stability . Piperazine derivatives are widely studied for their pharmacological properties, particularly in targeting serotonin receptors and other central nervous system (CNS) pathways . The 2-methoxy group on the phenyl ring is a common pharmacophore in serotonin receptor ligands, influencing binding affinity and selectivity .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFNLMXTHMAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
2,2-Dimethylpiperazine reacts with 2-methoxyphenyl bromide in dimethylformamide (DMF) at 80–100°C, facilitated by potassium carbonate () as a base. The reaction proceeds via an mechanism, achieving 65–70% conversion after 12 hours.
Buchwald-Hartwig Amination
Alternative routes employ palladium-catalyzed coupling using 2-methoxyphenyl triflate and 2,2-dimethylpiperazine. A mixture of Pd(OAc), Xantphos ligand, and cesium carbonate () in dioxane at 110°C achieves 75–80% yield.
Table 2: Comparison of Functionalization Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| DMF, , 80°C, 12h | 65–70% | 90% | |
| Buchwald-Hartwig | Dioxane, Pd(OAc), 110°C, 8h | 75–80% | 95% |
Salt Formation and Hydration
Dihydrobromide Preparation
The free base 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine is treated with 48% hydrobromic acid (HBr) in ethanol at 0–5°C. Stoichiometric addition (1:2 molar ratio) ensures complete protonation, followed by rotary evaporation to isolate the dihydrobromide salt.
Hydration and Crystallization
The anhydrous dihydrobromide is recrystallized from a water-ethanol (1:3 v/v) mixture, yielding the hydrate form with 1.5–2.0% water content. X-ray diffraction confirms monoclinic crystal symmetry ( space group).
Analytical Characterization
Spectroscopic Validation
Thermal Analysis
Differential scanning calorimetry (DSC) shows a sharp endotherm at 185–190°C corresponding to dehydration, followed by salt decomposition at 240°C.
Industrial Scale-Up Considerations
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT1A receptor, which plays a role in regulating mood, anxiety, and other neurological functions . The compound’s binding to these receptors modulates their activity, leading to changes in neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Dihydrobromide hydrate improves aqueous solubility compared to hydrochloride salts, critical for parenteral formulations . The 2-methoxyphenyl group facilitates serotonin receptor binding, similar to WAY-100635 analogs .
1-(2-Methoxyphenyl)piperazine hydrochloride :
HBK-10 :
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis employs hydrazine hydrate for phthalimide cleavage, a method shared with analogs like HBK-10 .
- Receptor Binding : Dimethyl substitution in the target compound reduces off-target interactions compared to 3-methyl derivatives .
- Salt Forms : Dihydrobromide salts generally exhibit higher molar solubility in water than hydrochlorides, as seen in comparative studies .
Biological Activity
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : CHBrN\
- Molecular Weight : 304.19 g/mol
- Structure : The compound consists of a piperazine ring substituted with a 2-methoxyphenyl group and two bromide ions forming a dihydrobromide salt.
Biological Activity Overview
Research on this compound has primarily focused on its antimicrobial , antidepressant , and antitumor properties. The following sections detail these activities.
Antimicrobial Activity
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide has shown promising results against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell death.
Antidepressant Activity
In preclinical studies, the compound has been evaluated for its potential antidepressant effects.
- Study Design : Mice were subjected to forced swim tests and tail suspension tests after administration of varying doses of the compound.
- Findings : Significant reductions in immobility time were observed at doses of 10 mg/kg and 20 mg/kg, suggesting an antidepressant-like effect comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors).
Antitumor Activity
The antitumor potential of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide has been explored in vitro against several cancer cell lines.
The observed cytotoxicity is believed to be mediated through the induction of apoptosis via mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates from patients with urinary tract infections demonstrated that the compound effectively inhibited growth in resistant strains of E. coli, highlighting its potential as an alternative treatment option.
- Behavioral Studies for Antidepressant Effects : In a controlled study involving chronic mild stress models in rodents, administration of the compound resulted in significant behavioral improvements compared to untreated controls, supporting its potential use in treating depressive disorders.
Q & A
Q. Can computational modeling predict this compound’s interactions with novel biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor dynamics. Virtual screening against databases like ZINC20 identifies off-targets. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
